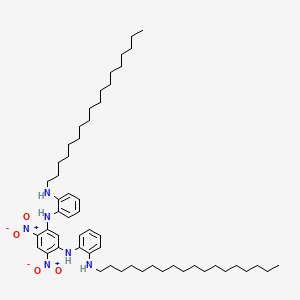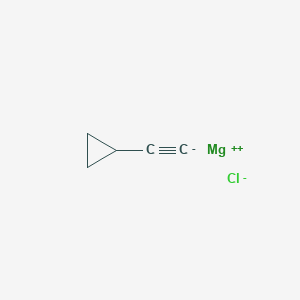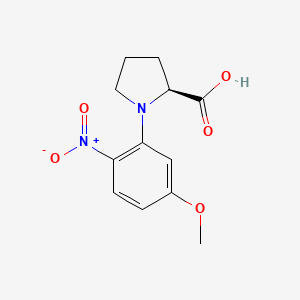![molecular formula C25H38O3Sn B14244118 4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol CAS No. 503862-49-5](/img/structure/B14244118.png)
4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol is an organotin compound that features a phenol group substituted with a tricyclohexylstannyl group through a carbonyloxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol typically involves the reaction of phenol derivatives with tricyclohexyltin chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.
Substitution: The tricyclohexylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tricyclohexylstannyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: Research is ongoing to explore its potential biological activities, including its use as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of 4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol involves its interaction with various molecular targets. The tricyclohexylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound, phenol, lacks the tricyclohexylstannyl group and has different reactivity and applications.
4-{[(Trimethylstannyl)oxy]carbonyl}phenol: This compound has a similar structure but with a trimethylstannyl group instead of a tricyclohexylstannyl group, leading to differences in steric and electronic properties.
Uniqueness
4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol is unique due to the presence of the bulky tricyclohexylstannyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
503862-49-5 |
|---|---|
Molekularformel |
C25H38O3Sn |
Molekulargewicht |
505.3 g/mol |
IUPAC-Name |
tricyclohexylstannyl 4-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C6H11.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4,8H,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI-Schlüssel |
UTTJTBGEXIZZPS-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
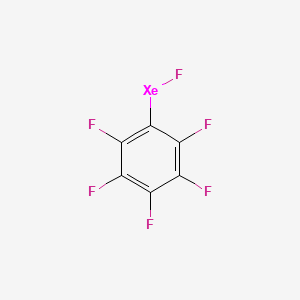
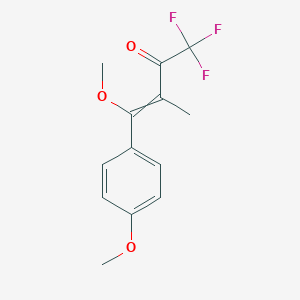
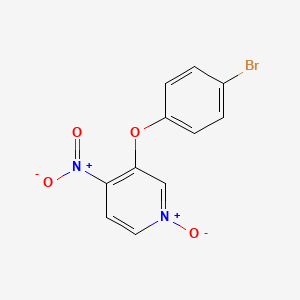
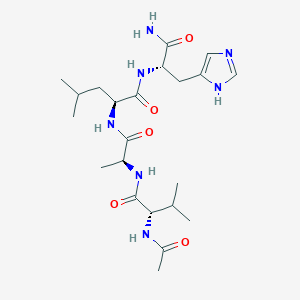
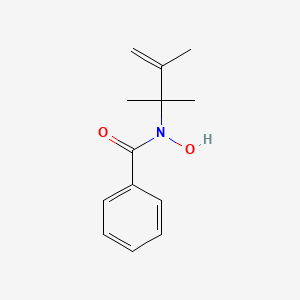
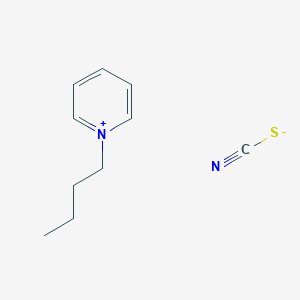
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
